Elubiol

Descripción general

Descripción

Elubiol, también conocido como diclorofenil imidazoldioxolano, es un compuesto antifúngico de amplio espectro que pertenece a la clase de los imidazoles. Es conocido por su capacidad para inhibir la biosíntesis del ergosterol fúngico, alterando así la composición de los compuestos lipídicos en la membrana celular. Este compuesto se utiliza comúnmente en productos para el cuidado de la piel y el cabello, particularmente para personas con piel grasa o caspa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Elubiol puede sintetizarse mediante una serie de reacciones químicas que implican la condensación de precursores adecuados. Un método implica el uso de 2-(2,4-diclorofenil)-2-(1H-imidazol-1-ilmetil)-1,3-dioxolano-4-il metanol como material de partida. Este compuesto se somete a una reacción de condensación con éster etílico del ácido 4-(4-hidroxifenil)-1-piperazinacarboxílico en presencia de ácido p-toluensulfónico como catalizador .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica la purificación de this compound crudo utilizando una solución mixta de agua y un alcohol alquílico de cadena corta a temperaturas que oscilan entre 50 y 85 °C. La solución se decolora luego agregando carbón activado, seguido de filtración para eliminar el carbón. El producto final se obtiene por cristalización mediante enfriamiento, seguido de filtración y secado .

Análisis De Reacciones Químicas

Tipos de reacciones

Elubiol se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula de this compound.

Sustitución: this compound puede sufrir reacciones de sustitución en las que uno o más átomos de la molécula son reemplazados por otros átomos o grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos, ácidos y bases.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales alterados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de this compound sustituidos .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Elubiol is characterized by its ability to inhibit the biosynthesis of fungal ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, this compound has demonstrated antibacterial properties by disrupting microbial cell wall synthesis, making it effective against a range of pathogens.

Scientific Research Applications

1. Chemistry

- Model Compound for Antifungal Studies : this compound serves as a model compound in research aimed at understanding the mechanisms of action of antifungal agents. Its structure allows researchers to explore modifications that enhance efficacy or reduce toxicity.

2. Biology

- Fungal Cell Membrane Studies : Investigations into the effects of this compound on fungal cell membranes have revealed insights into its potential as a sebum inhibitor, particularly beneficial for oily skin conditions.

3. Medicine

- Therapeutic Applications : this compound is being explored for its therapeutic potential in treating various fungal infections and skin conditions like dandruff. Clinical studies have shown its effectiveness and safety in topical formulations.

4. Industry

- Cosmetic Formulations : The compound is widely used in skin and hair care products due to its antifungal and antibacterial properties, making it suitable for products targeting oily skin and dandruff.

Case Studies

Case Study 1: Efficacy in Cosmetic Use

A study published on ResearchGate evaluated the safety and efficacy of this compound in cosmetic applications. The findings indicated that this compound effectively conditions oily skin without eliciting sensitization responses in vivo, making it suitable for long-term use in skincare products .

Case Study 2: Antifungal Mechanism Investigation

Research conducted at various universities examined the molecular mechanisms by which this compound inhibits ergosterol biosynthesis. This study provided critical insights into optimizing formulations for enhanced antifungal activity while minimizing systemic toxicity.

Mecanismo De Acción

Elubiol ejerce sus efectos inhibiendo la biosíntesis del ergosterol fúngico, un componente clave de las membranas celulares fúngicas. Esta inhibición interrumpe la integridad y la función de la membrana celular, lo que lleva a la muerte de las células fúngicas. Los objetivos moleculares de this compound incluyen enzimas involucradas en la vía de biosíntesis del ergosterol, como la lanosterol 14α-demetilasa .

Comparación Con Compuestos Similares

Elubiol es único entre los agentes antifúngicos debido a su actividad de amplio espectro y su capacidad para inhibir la producción de sebo. Los compuestos similares incluyen:

Ketoconazol: Otro agente antifúngico imidazólico con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Clotrimazol: Un derivado del imidazol utilizado para tratar infecciones fúngicas, con un espectro de actividad diferente en comparación con el this compound.

Miconazol: Un antifúngico imidazólico con un espectro de actividad más amplio pero diferentes aplicaciones clínicas

This compound se destaca por su uso específico en productos para el cuidado de la piel y el cabello, particularmente para personas con piel grasa o caspa, lo que lo convierte en un compuesto valioso tanto en aplicaciones médicas como cosméticas .

Actividad Biológica

Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is an emerging compound recognized for its broad-spectrum antifungal properties. It primarily functions by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby altering the lipid composition and compromising fungal viability. This compound is particularly useful in dermatological applications, targeting conditions such as dandruff and oily skin.

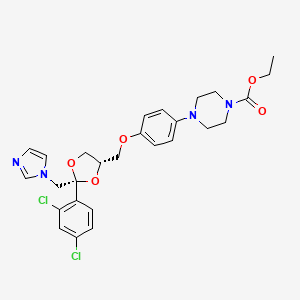

- Molecular Formula : C27H30Cl2N4O5

- Molecular Weight : 561.46 g/mol

- CAS Number : 67914-69-6

- Solubility : Soluble in DMSO (7 mg/mL)

- Density : 1.37 g/cm³

- Storage Conditions :

- Powder: -20°C for up to 3 years

- In solvent: -80°C for up to 1 year

This compound's antifungal activity is attributed to its ability to inhibit ergosterol synthesis, which is vital for maintaining the integrity and functionality of fungal cell membranes. By disrupting ergosterol production, this compound leads to increased membrane permeability and ultimately cell death.

Antifungal Efficacy

This compound has shown promising results in various studies evaluating its antifungal efficacy against common dermatophytes and yeast species. The following table summarizes key findings from recent research:

Comparative Analysis with Other Antifungals

In comparative studies, this compound's antifungal activity has been evaluated against established agents like ketoconazole. The following table illustrates the comparative MIC values:

| Antifungal Agent | MIC (µg/mL) | Efficacy Notes |

|---|---|---|

| This compound | 0.5 | Effective against resistant strains |

| Ketoconazole | 2 | Less effective on biofilms |

| Piroctone Olamine | 1 | Comparable efficacy |

Case Study 1: Efficacy in Oily Skin Treatment

A clinical study involving patients with seborrheic dermatitis demonstrated that topical application of this compound resulted in significant improvement in symptoms over a period of four weeks. Patients reported reduced scaling and itching, with a notable decrease in Malassezia yeast counts.

Case Study 2: Dandruff Management

Another study focused on the use of this compound in dandruff formulations showed that participants experienced a marked reduction in dandruff severity compared to those using a placebo over eight weeks. The study highlighted this compound's ability to target the underlying fungal cause of dandruff effectively.

Propiedades

IUPAC Name |

ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3/t23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVFSWCSRVJBSM-HOFKKMOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019176 | |

| Record name | Elubiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67914-69-6, 85058-43-1 | |

| Record name | Elubiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorophenyl imidazoldioxolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorophenyl imidazoldioxolan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085058431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elubiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, ethyl ester, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROPHENYL IMIDAZOLDIOXOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWH03ZH51E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.